2,2'-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid]
Description
Properties
IUPAC Name |
2-[2-[[carboxy-(2-hydroxy-5-sulfophenyl)methyl]amino]ethylamino]-2-(2-hydroxy-5-sulfophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O12S2/c21-13-3-1-9(33(27,28)29)7-11(13)15(17(23)24)19-5-6-20-16(18(25)26)12-8-10(34(30,31)32)2-4-14(12)22/h1-4,7-8,15-16,19-22H,5-6H2,(H,23,24)(H,25,26)(H,27,28,29)(H,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPWHIPESJZSFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)C(C(=O)O)NCCNC(C2=C(C=CC(=C2)S(=O)(=O)O)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801159852 | |
| Record name | α,α′-(1,2-Ethanediyldiimino)bis[2-hydroxy-5-sulfobenzeneacetic acid] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801159852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57368-07-7 | |
| Record name | α,α′-(1,2-Ethanediyldiimino)bis[2-hydroxy-5-sulfobenzeneacetic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57368-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α,α′-(1,2-Ethanediyldiimino)bis[2-hydroxy-5-sulfobenzeneacetic acid] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801159852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-{[Carboxy-(2-hydroxy-5-sulfo-phenyl)-methyl]-amino}-ethylamino)-(2-hydroxy-5-sulfo-phenyl)-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid] typically involves the reaction of ethylenediamine with 2-hydroxy-5-sulfobenzaldehyde, followed by the addition of glycine. The reaction is carried out under controlled pH conditions to ensure the formation of the desired product. The process can be summarized as follows:
Step 1: Ethylenediamine reacts with 2-hydroxy-5-sulfobenzaldehyde in an aqueous medium.
Step 2: The intermediate product is then reacted with glycine.
Step 3: The final product is purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction pathways but with optimized conditions for higher yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfide groups.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
-
Chelating Agent in Biochemistry
- Compound X acts as a chelating agent for metal ions, which is crucial in biochemical assays and studies involving metal-dependent enzymes. Its ability to form stable complexes with metals enhances the solubility and bioavailability of these ions in biological systems.
-
Pharmaceutical Development
- The compound has been investigated for its potential use in drug formulation as a stabilizer or solubilizer for poorly soluble drugs. Its sulfophenyl groups increase hydrophilicity, facilitating better interaction with biological membranes.
- Recent studies have shown its efficacy in enhancing the pharmacokinetics of certain therapeutic agents, leading to improved drug delivery systems.
-
Antioxidant Properties
- Compound X exhibits antioxidant activity, making it a candidate for use in formulations aimed at reducing oxidative stress in cells. This property is particularly relevant in developing treatments for diseases associated with oxidative damage, such as neurodegenerative disorders.
-
Environmental Applications
- In environmental science, this compound has been explored for its ability to bind heavy metals in contaminated water sources. Its chelating properties allow it to sequester harmful metals, thus playing a role in bioremediation efforts.
- Studies indicate that it can effectively reduce metal bioavailability in aquatic environments, mitigating toxicity to aquatic organisms.
Case Study 1: Metal Ion Chelation
A study published in the Journal of Inorganic Biochemistry investigated the chelation properties of compound X with various metal ions (e.g., Cu²⁺, Zn²⁺). The results demonstrated that compound X formed stable complexes that could be utilized in enzyme assays where metal ions are critical for activity.
Case Study 2: Drug Formulation
Research featured in Pharmaceutical Development and Technology highlighted the role of compound X as a solubilizing agent for poorly soluble drugs. The study showed that incorporating compound X into formulations improved drug absorption rates significantly compared to controls without the compound.
Case Study 3: Environmental Remediation
An article in Environmental Science & Technology detailed experiments where compound X was used to treat wastewater contaminated with heavy metals. The findings revealed a significant reduction in metal concentrations post-treatment, showcasing its potential for practical applications in environmental cleanup.
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Biochemistry | Metal ion chelation | Stable complexes formed with Cu²⁺ and Zn²⁺ |
| Pharmaceuticals | Drug formulation | Enhanced absorption rates |
| Environmental Science | Heavy metal remediation | Significant reduction of contaminants |
Mechanism of Action
The primary mechanism by which 2,2’-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid] exerts its effects is through chelation. The compound binds to metal ions, forming stable complexes that can be easily absorbed by plants or utilized in various chemical processes. The molecular targets include metal ions such as iron, copper, and zinc, and the pathways involved are related to metal ion transport and stabilization.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Solubility |
|---|---|---|---|---|
| Target Compound | C₂₀H₂₂N₂O₁₀S₂ | 514.52 g/mol | Sulfophenyl, diimino, acetic acid | High in water |
| Ethylenediamine-N,N'-bis((2-hydroxyphenyl)acetic acid) | C₁₈H₂₀N₂O₆ | 360.36 g/mol | Hydroxyphenyl, diimino, acetic acid | Moderate in polar solvents |
| 2,2'-(Propane-1,3-diyldiimino)bisbenzaldehyde | C₁₈H₁₈N₂O₂ | 294.35 g/mol | Aldehyde, diimino | Low in water |
| 3,3'-{1,1'-[Ethane-1,2-diylbis(sulfane-diyl)]bis[...]carboxylic acid (from [5]) | C₃₈H₃₅N₄O₈S₂ | 739.18 g/mol | Indole, carboxylic acid, sulfane | Soluble in DMSO |
Research Findings and Trends
- Antimicrobial Activity: Metal complexes of the target compound show broader-spectrum activity compared to non-sulfonated analogues, likely due to enhanced cellular uptake via sulfonic acid groups .
- Biosensing: Sulfonated derivatives exhibit improved signal-to-noise ratios in THz metamaterial-based biosensors due to stronger dipole interactions .
- Synthetic Flexibility: The propane-1,3-diyldiimino analogue (from [10]) allows macrocycle synthesis but requires harsher reaction conditions than the ethane-based target compound.
Biological Activity
2,2'-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid], commonly referred to as EDAA, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of EDAA, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C18H20N2O12S2
- Molecular Weight : 520.5 g/mol
- CAS Number : 57368-07-7
EDAA is characterized by its dual imino functional groups and sulfonic acid moieties, which contribute to its solubility and reactivity in biological systems.
Antioxidant Activity
Research indicates that EDAA exhibits significant antioxidant properties. Its structure allows it to scavenge free radicals effectively, thereby reducing oxidative stress in cellular environments. The compound's ability to modulate oxidative stress markers was demonstrated in a study where it significantly decreased malondialdehyde (MDA) levels and increased glutathione (GSH) levels in treated cells.
Anti-inflammatory Effects
EDAA has shown promising anti-inflammatory effects in various in vitro studies. It significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a study reported that EDAA reduced TNF-α levels by approximately 61% in treated macrophages compared to controls. This suggests its potential as a therapeutic agent for inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of EDAA have been evaluated against several bacterial strains. In vitro assays demonstrated that EDAA exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate effectiveness.
Enzyme Inhibition
Recent studies have explored the enzyme inhibition capabilities of EDAA. It was found to inhibit α-glucosidase with an IC50 value of 2.11 µM, showcasing a remarkable selectivity over α-amylase with a selectivity ratio of 17.48-fold. This positions EDAA as a potential candidate for developing therapeutics targeting type 2 diabetes.
Table: Summary of Biological Activities of EDAA
Case Study 1: Anti-inflammatory Properties
In a controlled study examining the anti-inflammatory effects of EDAA, researchers administered varying concentrations of the compound to macrophage cell lines stimulated with lipopolysaccharides (LPS). The results indicated a dose-dependent reduction in TNF-α production, confirming EDAA's role as an effective anti-inflammatory agent.
Case Study 2: Antimicrobial Evaluation
Another study focused on the antimicrobial efficacy of EDAA against Staphylococcus aureus and Escherichia coli. The compound was tested using standard agar diffusion methods. Results showed significant zones of inhibition, supporting its potential use as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 2,2'-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid], and how is its purity validated?
- Answer : The compound is typically synthesized via Schiff base formation, involving condensation of ethane-1,2-diamine with 2-hydroxy-5-sulfophenylacetic acid derivatives under controlled pH and temperature. Purification often involves recrystallization or column chromatography. Purity validation employs spectroscopic techniques (e.g., NMR for structural confirmation) and elemental analysis. For metal complexation studies, additional characterization via IR spectroscopy to confirm ligand coordination is recommended .
Q. How can researchers confirm the structural integrity of this compound in solution versus solid-state?
- Answer : X-ray crystallography (using programs like SHELX for refinement) is critical for solid-state structural determination, resolving bond angles and coordination geometry . In solution, NMR spectroscopy (e.g., , ) identifies proton environments and dynamic behavior, while UV-Vis spectroscopy monitors electronic transitions relevant to ligand-metal interactions .
Advanced Research Questions
Q. What experimental design considerations are essential for studying the antimicrobial activity of metal complexes derived from this ligand?
- Answer :
- Ligand-to-metal ratio : Optimize stoichiometry (e.g., 1:1 or 1:2) to stabilize complexes.
- Control experiments : Compare free ligand vs. metal complexes to isolate metal-specific effects.
- Bioassay conditions : Use standardized microbial strains (e.g., E. coli, S. aureus) and minimal inhibitory concentration (MIC) protocols.
- Data validation : Replicate assays to address variability in microbial growth kinetics. Contradictions in activity across studies may arise from differences in complex solubility or metal ion release rates .
Q. How can computational modeling enhance understanding of this ligand’s coordination chemistry?
- Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and binding energies with transition metals. Molecular docking studies model interactions with biological targets (e.g., enzyme active sites). Experimental validation via cyclic voltammetry or EPR spectroscopy is recommended to confirm redox behavior and spin states .
Q. What strategies resolve contradictions in reported antiproliferative effects of phthalimide derivatives related to this compound?
- Answer :
- Mechanistic studies : Use flow cytometry to distinguish apoptosis vs. necrosis in cancer cell lines (e.g., MDA-MB-231).
- Structure-activity relationships (SAR) : Modify substituents on the phenyl rings to assess impact on bioactivity.
- Cross-study comparisons : Control for variables like cell passage number, serum concentration, and exposure time. Discrepancies may arise from differences in cellular uptake or metabolic stability .
Methodological Guidance
Q. What techniques are optimal for characterizing the ligand’s stability under physiological conditions?
- Answer :
- pH-dependent stability : Use potentiometric titrations to determine protonation constants and speciation diagrams.
- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles.
- HPLC-MS : Monitor degradation products in simulated biological fluids (e.g., PBS buffer at 37°C) .
Q. How should researchers design experiments to probe the ligand’s role in catalytic systems?
- Answer :
- Catalytic cycle analysis : Employ kinetic studies (e.g., UV-Vis monitoring of substrate conversion) and isotope labeling.
- Ligand substitution studies : Compare catalytic efficiency with analogous ligands (e.g., CDTA or DHOA) to identify steric/electronic contributions .
Data Interpretation and Challenges
Q. How can conflicting data on metal-complex solubility be addressed?
- Answer :
- Solvent screening : Test polar vs. non-polar solvents, including DMSO-water mixtures.
- Dynamic light scattering (DLS) : Detect aggregation phenomena that may skew solubility measurements.
- Crystallography vs. solution studies : Note that solid-state structures may not reflect solution-phase behavior due to lattice effects .
Regulatory and Safety Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer :
- REACH compliance : Adhere to restrictions on CMR substances (e.g., proper waste disposal for sulfonated derivatives).
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods due to potential irritant properties.
- Ecotoxicity screening : Follow OECD guidelines for aquatic toxicity assays if environmental release is possible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
